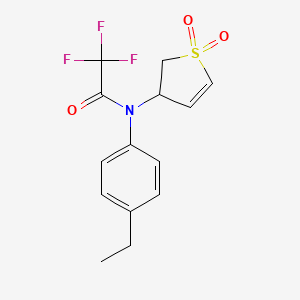
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-2,2,2-trifluoroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(3-Trifluoroacetyl-indol-7-yl) acetamides, as described in the first paper, involves a Beckmann rearrangement followed by trifluoroacetylation. This process yields a series of compounds with potential antiplasmodial properties, which are structurally related to the compound of interest, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-2,2,2-trifluoroacetamide. The synthesis is characterized by a one-pot reaction sequence, which is a valuable method for constructing complex molecules efficiently .
Molecular Structure Analysis
The second paper provides insights into the molecular structure of a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide. The compound crystallizes in the orthorhombic crystal system and exhibits intermolecular hydrogen bonds, which are crucial for the stability of the crystal structure. These findings suggest that similar hydrogen bonding patterns might be expected in the compound of interest, given the presence of amide groups that are prone to hydrogen bonding .
Chemical Reactions Analysis
Although the provided papers do not directly discuss the chemical reactions of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-2,2,2-trifluoroacetamide, the first paper's mention of molecular docking against the parasite lactate dehydrogenase (pLDH) suggests that the compound may interact with biological targets through similar mechanisms. The docking at the entrance of NAD+ in pLDH could be indicative of how the compound might react in biological systems .
Physical and Chemical Properties Analysis
The third paper discusses N-(2,3-dihydroxy-4-iodo-2,3-dimethylbutyl)trifluoroacetamide, which shares the trifluoroacetamide moiety with the compound of interest. The study of its structure in different phases and the analysis of hydrogen bonds provide valuable information on the physical and chemical properties that could be extrapolated to N-(1,1-dioxido-2,3-dihydrothiophen
科学的研究の応用
Antibacterial Properties : A study by Alharbi & Alshammari, 2019 synthesized fluorine-substituted amino-1,2,4-triazines, derived from trifluoroacetamides, and evaluated them as antibacterial agents. These compounds showed significant activity against bacteria like Bacillus subtilis and Staphylococcus aureus.
Preparation of Azidothiophenes : In a study by Spagnolo & Zanirato, 1996, isomeric acetyl- and trifluoroacetyl-azidothiophenes were prepared from dibromothiophenes, involving reactions with derivatives including trifluoroacetamide.
In Vitro Antiplasmodial Properties : Mphahlele, Mmonwa, & Choong (2017) in their research (Mphahlele, Mmonwa, & Choong, 2017) synthesized compounds including trifluoroacetamide derivatives and evaluated them for potential in vitro antiplasmodial properties against Plasmodium falciparum.
Herbicidal Activity : Research by Wu et al., 2011 involved synthesizing N-substituted phenoxyacetamides (derivatives of trifluoroacetamide) and testing their herbicidal activities. They found that these compounds had effective herbicidal properties against certain dicotyledonous weeds.
Synthesis and Characterization for Various Applications : Studies like those by Wang et al., 2014 and Küçükgüzel et al., 2013 focus on the synthesis and characterization of trifluoroacetamide derivatives for potential applications in different fields such as anti-inflammatory and anticancer treatments.
Mechanistic Studies in Chemical Reactions : Research by Shainyan et al., 2015 explored the reactions of trifluoroacetamide with alkenes and dienes in oxidative systems, providing insights into the mechanisms of these chemical reactions.
特性
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3S/c1-2-10-3-5-11(6-4-10)18(13(19)14(15,16)17)12-7-8-22(20,21)9-12/h3-8,12H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKIUPIZEYONJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-2,2,2-trifluoroacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(benzo[d]thiazol-2-ylthio)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B3001969.png)
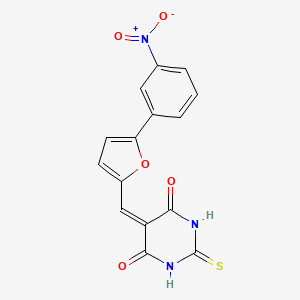
![methyl 4-chloro-2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate](/img/structure/B3001971.png)
![2-[(3aR)-3a-methyl-5-oxo-1-(phenylsulfonyl)octahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl benzenesulfonate](/img/structure/B3001977.png)
![1-(cyclohexylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol](/img/structure/B3001978.png)
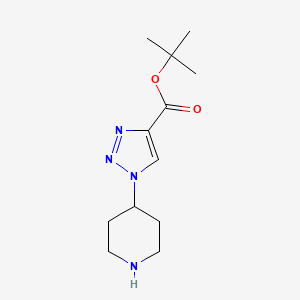
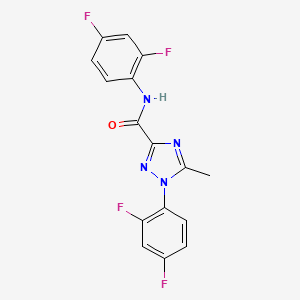


![3-chloro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3001985.png)
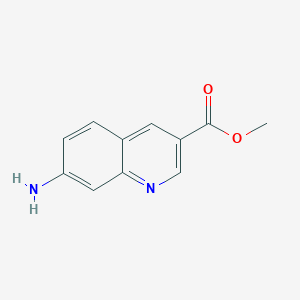

![8-(Phenylsulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3001990.png)